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Compound of Interest

Compound Name: Quinalphos

Cat. No.: B1678678 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Quinalphos

This guide provides a comprehensive overview of the spectroscopic data and analytical

protocols for the characterization of Quinalphos, an organothiophosphate pesticide. The

information is intended for researchers, scientists, and professionals in drug development and

analytical chemistry.

Spectroscopic Data of Quinalphos
The structural elucidation and confirmation of Quinalphos (IUPAC name: O,O-diethyl O-

quinoxalin-2-yl phosphorothioate) relies on several spectroscopic techniques.[1] The key data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The proton NMR spectrum of Quinalphos exhibits characteristic signals for the ethyl groups

and the quinoxaline ring system.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1-7.5 m 4H
Aromatic protons of

the quinoxaline ring

~4.4 q 4H -O-CH₂-CH₃

~1.4 t 6H -O-CH₂-CH₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

[2][3]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the

Quinalphos molecule.

Chemical Shift (δ) ppm Assignment

~150-130
Quaternary and CH carbons of the quinoxaline

ring

~130-120 CH carbons of the quinoxaline ring

~65 -O-CH₂-CH₃

~16 -O-CH₂-CH₃

Note: This is a representative dataset; experimental values may differ slightly.[2][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Bond Functional Group

~3050 C-H stretch Aromatic

~2980-2850 C-H stretch Aliphatic (CH₃, CH₂)

~1600, ~1500 C=C stretch Aromatic ring

~1250 P=S stretch Phosphorothioate

~1030 P-O-C stretch Phosphorothioate ester

Source: Representative data from various spectroscopic databases.[5][6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The nominal molecular weight of Quinalphos is

298.30 g/mol .[5][8]

Electron Ionization (EI-MS)

m/z Ion

298 [M]⁺ (Molecular Ion)

270 [M - C₂H₄]⁺

173 [C₈H₅N₂O₂P]⁺

157 [C₈H₅N₂O]⁺

146 [C₈H₆N₂O]⁺

131 [C₈H₅N₂]⁺

129 [C₇H₅N₂]⁺

Source: Data compiled from NIST and PubChem databases.[5][9]

Tandem Mass Spectrometry (MS/MS)
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In MS/MS analysis, the precursor ion [M+H]⁺ at m/z 299 is often selected for fragmentation.

Precursor Ion (m/z) Product Ions (m/z)

299 271, 243, 163, 147

Source: Data from LC-MS/MS and GC-MS/MS studies.[5][10][11]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Quinalphos.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Quinalphos standard in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an

internal standard (e.g., tetramethylsilane, TMS) for referencing if required.[12][13]

¹H NMR Acquisition:

Place the sample in the NMR spectrometer and allow it to equilibrate to the probe

temperature (typically 298 K).[14]

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

Acquire a 1D proton spectrum using a standard pulse-acquire sequence. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.[15]

¹³C NMR Acquisition:

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans

(hundreds to thousands) is typically required compared to ¹H NMR.[15]
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum

and reference the chemical shifts to the internal standard.

IR Spectroscopy (FTIR-ATR)
Sample Preparation: Place a small amount of neat Quinalphos (if liquid or a low-melting

solid) or a solution in a volatile solvent onto the crystal of the Attenuated Total Reflectance

(ATR) accessory.[16] If using the KBr pellet method, mix a small amount of the sample with

dry KBr powder and press it into a transparent disk.[17]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or

the pure KBr pellet. This will be subtracted from the sample spectrum.[18]

Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range

(4000-400 cm⁻¹).[16][19]

Data Analysis: Identify the characteristic absorption bands and compare them with reference

spectra or correlation tables to identify the functional groups.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Quinalphos in a suitable organic solvent

(e.g., ethyl acetate or hexane) at a concentration of approximately 1-10 µg/mL.[11]

GC Separation:

Injector: Inject 1 µL of the sample into the GC, typically in splitless mode, with an injector

temperature of around 250-280°C.[11][20]

Column: Use a capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm,

0.25 µm film thickness column with a non-polar or semi-polar stationary phase).[11]

Oven Program: A typical temperature program starts at 80°C, holds for 1-2 minutes, then

ramps up to 280-300°C at a rate of 10-20°C/min, followed by a hold for several minutes.

[11]
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Carrier Gas: Use helium at a constant flow rate of around 1-1.5 mL/min.[11]

MS Detection:

Ionization: Use Electron Ionization (EI) at 70 eV.[21]

Mass Analyzer: Scan a mass range of m/z 40-500.[11]

Interface Temperature: Maintain the GC-MS interface temperature at around 280-300°C.

Data Analysis: Identify the peak corresponding to Quinalphos based on its retention time.

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[21]

Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for identifying and characterizing an

organic compound like Quinalphos using spectroscopic methods.
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Caption: General workflow for the spectroscopic characterization of Quinalphos.

Plausible Mass Spectrometry Fragmentation of
Quinalphos
This diagram illustrates a plausible fragmentation pathway for the Quinalphos molecular ion

under Electron Ionization (EI) conditions.
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Caption: Plausible EI-MS fragmentation pathway for Quinalphos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

